Mass Spectral Specificity vs. 10-Hydroxyundecanoic Acid
In GC-MS analysis of aerosol samples, 5-hydroxyundecanoic acid generates a unique α-cleavage ion at m/z 131 as its methyl ester derivative, which is not produced by the isomeric 10-hydroxyundecanoic acid [1]. This difference is due to the position of the hydroxyl group on the carbon chain. This allows for the unambiguous identification and quantification of the 5-hydroxy isomer in complex environmental mixtures where the 10-hydroxy isomer is also a major component [1].
10-OH: no equivalent ion
| Evidence Dimension | GC-MS diagnostic ion (methyl ester) |
|---|---|
| Target Compound Data | m/z 131 (α-cleavage ion) |
| Comparator Or Baseline | 10-hydroxyundecanoic acid: No equivalent m/z 131 ion |
| Quantified Difference | Qualitative difference in mass spectra |
| Conditions | Capillary gas chromatography-mass spectrometry (GC-MS) of methyl ester derivatives |
Why This Matters
This unique spectral signature enables its specific use as a tracer for certain oxidation processes in environmental analysis, a function that the 10-hydroxy isomer cannot perform.
- [1] Kawamura, K., & Gagosian, R. B. (2000). Identification of isomeric hydroxy fatty acids in aerosol samples by capillary gas chromatography—mass spectrometry. Journal of Chromatography A, 893(2), 283-294. View Source
